![molecular formula C12H15N3S B1481534 (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine CAS No. 2098104-22-2](/img/structure/B1481534.png)
(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
Overview
Description
(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine, also known as CPTP, is an organic molecule belonging to the class of pyrazolamines. It is a bicyclic compound composed of a cyclopropylmethyl group, a thiophene ring, and a pyrazole ring. CPTP has been studied for its potential applications in the field of medicinal chemistry and has been found to have a variety of physiological and biochemical effects.
Scientific Research Applications
Organic Electronics
Electrospraying Techniques for Morphology Control: The compound’s thiophene moiety can be utilized in electrospraying techniques to control the morphology of organic electronic materials. By varying solvent characteristics, researchers can obtain distinct morphologies like fibril structures, which are crucial for the performance of organic semiconductors .
Photovoltaic Materials
Design of Donor-Acceptor Architectures: The thiophene derivative’s structure is beneficial in designing donor-acceptor-donor (DAD) architectures for photovoltaic materials. This application is significant for enhancing the efficiency of solar cells by optimizing the electron-donating and -accepting properties .
Porphyrinoid Chemistry
Synthesis of Meso-Fused Carbaporphyrins: Substituting pyrrole moieties with thiophene derivatives, such as the one , can lead to the synthesis of meso-fused carbaporphyrins. These compounds have potential applications in developing new types of photosensitizers for photodynamic therapy .
Supramolecular Chemistry
Macrocycle Conjugation Pathways: The compound can be used to disturb the local aromaticity of naphthalene in the synthesis of macrocycles. This has implications for the development of new materials with unique electronic and optical properties .
properties
IUPAC Name |
[2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c13-6-11-5-12(10-3-4-16-8-10)14-15(11)7-9-1-2-9/h3-5,8-9H,1-2,6-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJYETQFBSISQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CSC=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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